3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine
Description
Properties
CAS No. |
2227205-80-1 |
|---|---|
Molecular Formula |
C7H6BrN3 |
Molecular Weight |
212.05 g/mol |
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine |
InChI |
InChI=1S/C7H6BrN3/c8-5-2-10-6-3-11-7(9)1-4(5)6/h1-3,10H,(H2,9,11) |
InChI Key |
WCZZLLLKJVDSDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1N)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The preparation of 3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine generally involves multi-step synthetic routes starting from pyrrolo[2,3-c]pyridine or related azaindole derivatives. The key steps include:
- Bromination at the 3-position of the pyrrolo[2,3-c]pyridine core.
- Introduction of the amino group at the 5-position either by substitution or via functional group transformations.
- Cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization.
Bromination Strategies
Bromination is typically achieved using bromine sources such as elemental bromine (Br2), N-bromosuccinimide (NBS), or other brominating agents in organic solvents like chloroform, dichloromethane, or tetrahydrofuran (THF). Conditions are usually mild, ranging from 0 °C to room temperature, with reaction times from 10 minutes up to several hours.
Example procedure: Bromination of pyrrolo[2,3-c]pyridine derivatives with bromine in chloroform at 0 °C to room temperature for 10-60 minutes affords 3-bromo derivatives with high regioselectivity.
Alternative bromination: Using NBS with a base such as triethylamine in dichloromethane or THF at room temperature for 1-16 hours also yields 3-bromo derivatives efficiently.
Introduction of the Amino Group at the 5-Position
The amino substituent at the 5-position can be introduced by:
Nucleophilic substitution of a suitable leaving group (e.g., halogen or tosylate) at the 5-position with ammonia or amine sources.
Reduction of nitro precursors : Nitration at the 5-position followed by catalytic or chemical reduction to the corresponding amine.
Direct amination via cross-coupling with amine nucleophiles under palladium catalysis.
Cross-Coupling and Functionalization
The 3-bromo substituent allows further functionalization through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling:
Suzuki coupling: 3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine can be coupled with aryl or heteroaryl boronic acids using Pd catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene/ethanol at elevated temperatures (~80–105 °C).
Optimization: Use of bulky ligands (e.g., XPhos), microwave-assisted heating, and pre-activation of boronic acids can improve yields and reduce side reactions.
Representative Synthetic Route from Literature
A typical synthetic sequence reported is:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Starting from pyrrolo[2,3-c]pyridine core | Commercially available or synthesized | Base structure |
| 2 | Bromination at 3-position | Br2 or NBS, CHCl3 or DCM, 0 °C to RT, 10 min to 1 h | Regioselective bromination |
| 3 | Introduction of amino group at 5-position | Nitration followed by reduction, or nucleophilic substitution with NH3 | Amination step |
| 4 | Purification | Crystallization or chromatography | To obtain pure compound |
This route is supported by patent WO2006063167 and scientific reports on related azaindole derivatives.
Reaction Conditions and Reagents Summary
| Reaction Step | Reagents | Solvent | Temperature | Time | Comments |
|---|---|---|---|---|---|
| Bromination | Br2 or NBS + base (e.g., Et3N) | CHCl3, DCM, or THF | 0 °C to RT | 10 min to 16 h | Mild conditions, regioselective |
| Amination (nucleophilic substitution) | NH3 or amine source | Polar solvent (e.g., MeOH) | RT to reflux | Several hours | Can require protection/deprotection steps |
| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base (K2CO3) | Toluene/EtOH or dioxane/water | 80–105 °C | 1–16 h | Catalyst loading and ligand choice critical |
| Reduction (if nitro precursor) | Pd/C + H2 or chemical reductants | Ethanol or suitable solvent | RT to reflux | Hours | Conversion of nitro to amino |
Analytical and Purification Techniques
Structural confirmation is typically done by NMR spectroscopy (e.g., ^1H NMR signals for NH at δ ~12.9 ppm in DMSO-d6), mass spectrometry, and elemental analysis.
Purity assessment involves chromatographic techniques such as silica gel flash chromatography using solvent gradients (heptane/ethyl acetate) and LC-MS to detect impurities, including dehalogenated byproducts.
Crystallization from appropriate solvents is used for final purification.
Challenges and Optimization
Regioselectivity: Careful control of bromination and nitration conditions is necessary to avoid substitution at undesired positions or N-oxide formation.
Yield optimization: Steric hindrance at the 3-position can reduce cross-coupling yields; use of bulky ligands and microwave heating improves reaction efficiency.
Stability: The NH proton is sensitive to deprotonation under basic conditions; protection strategies (e.g., tosylation) stabilize the compound during synthesis.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Bromination | Br2 or NBS, base | 0 °C to RT, 10 min–1 h | Simple, regioselective | Requires careful control to avoid overbromination |
| Amination via Nucleophilic Substitution | NH3 or amine | Polar solvents, RT to reflux | Direct introduction of amino group | May require protection steps |
| Nitration + Reduction | HNO3 (nitration), Pd/C + H2 (reduction) | Low temp nitration, catalytic hydrogenation | High regioselectivity | Multi-step, handling of nitro intermediates |
| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | 80–105 °C, 1–16 h | Versatile functionalization | Sensitive to sterics, catalyst optimization needed |
Chemical Reactions Analysis
Types of Reactions
3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Amination: Ammonia or primary amines in the presence of a base.
Coupling Reactions: Palladium catalysts and appropriate ligands for Suzuki-Miyaura or Heck reactions
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-c]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Chemical Biology: It serves as a probe for investigating the function of biological molecules and pathways.
Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes .
Mechanism of Action
The mechanism of action of 3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, leading to modulation of their activity. This can result in inhibition or activation of specific biological pathways, depending on the context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Core Structure Variations: Pyrrolo[2,3-c]pyridine (target compound) vs. Pyrrolo[2,3-b]pyridine: The fusion position of the pyrrole and pyridine rings ([2,3-c] vs. [2,3-b]) alters the electronic distribution and steric accessibility. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS: 74420-15-8) has bromine at position 5, making it less reactive in C3-selective coupling compared to the target compound .
Substituent Effects :
- Bromine vs. Methyl : Bromine’s electron-withdrawing nature deactivates the ring toward electrophilic substitution but enhances oxidative stability. In contrast, methyl-substituted analogues (e.g., 5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine) exhibit improved metabolic stability due to reduced oxidative degradation .
- Amine Position : The NH₂ group at C5 in the target compound enables hydrogen bonding in kinase active sites, similar to cryptolepine derivatives used in antimalarial research .
Synthetic Utility: The target compound’s bromine at C3 allows for regioselective functionalization via palladium-catalyzed cross-coupling, as demonstrated in the synthesis of 5-(3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine (Compound 15, ). Non-brominated analogues (e.g., 1H-pyrrolo[2,3-c]pyridin-5-amine) require harsher conditions for functionalization, limiting their versatility .
Biological Activity :
- Brominated pyrrolopyridines show enhanced selectivity in kinase inhibition. For example, compound 15 () inhibits c-KIT mutants with IC₅₀ values <100 nM, attributed to the bromine’s steric and electronic effects .
- Pyrazolo[3,4-b]pyridines () exhibit antiviral activity, but their reduced lipophilicity compared to brominated pyrrolopyridines limits blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
